4-Decenoic acid

Description

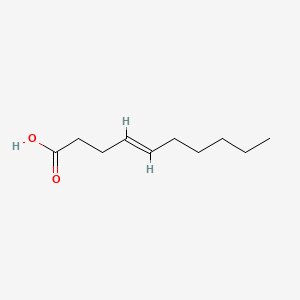

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKQTCECFWKBN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50886235 | |

| Record name | 4-Decenoic acid, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57602-94-5, 26303-90-2 | |

| Record name | (4E)-4-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57602-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026303902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decenoic acid, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057602945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decenoic acid, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Decenoic acid, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DECENOIC ACID, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0TXC5QGPU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decenoic acid (C₁₀H₁₈O₂) is a monounsaturated medium-chain fatty acid that has garnered significant interest in various scientific fields, from flavor and fragrance chemistry to biomedical research. Its presence as a metabolite in certain metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), underscores its importance in understanding fatty acid metabolism and its associated pathologies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of this compound, with a focus on providing detailed experimental methodologies and clear data presentation for the scientific community.

Chemical and Physical Properties

This compound exists as two geometric isomers, cis-4-decenoic acid and trans-4-decenoic acid, which exhibit distinct physical properties. The general properties of this compound are summarized below, with isomer-specific data provided where available. It is a colorless to pale yellow liquid at room temperature with a fruity aroma and is soluble in organic solvents but has limited solubility in water.[1]

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |

| Molecular Weight | 170.25 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Odor | Fruity | [2][5] |

Isomer-Specific Properties

| Property | cis-4-Decenoic Acid | trans-4-Decenoic Acid | This compound (Isomer Unspecified) |

| CAS Number | 505-90-8 | 57602-94-5 | 26303-90-2 |

| Melting Point | 18.83°C (estimate)[2] | Data not readily available | 18.83°C (estimate)[2] |

| Boiling Point | 128°C at 30 torr; 236-237°C at 1 atm (for ethyl ester)[5] | 97.00 to 98.00°C at 0.30 mmHg[5][6][7] | 290.67°C (estimate) at 760 mmHg[2] |

| Density | Data not readily available | ~0.920 g/cm³ at 20°C[4][5] | 0.9197 g/cm³ |

| Refractive Index | Data not readily available | ~1.450 at 20°C[4] | 1.4470 to 1.4510 |

Experimental Protocols

Synthesis of trans-4-Decenoic Acid via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphonium (B103445) ylides. For the synthesis of trans-4-decenoic acid, a stabilized ylide is typically employed to favor the formation of the E-alkene.

Materials:

-

Hexanoyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

4-Oxobutanoic acid

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Phosphonium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in anhydrous THF. Add hexanoyl chloride dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 24 hours. The resulting phosphonium salt can be precipitated with diethyl ether, filtered, and dried under vacuum.

-

Ylide Formation: Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere at -78°C. Add a stoichiometric amount of n-BuLi dropwise. The formation of the deep red or orange color indicates the generation of the ylide. Allow the solution to stir at this temperature for 1 hour.

-

Wittig Reaction: In a separate flask, dissolve 4-oxobutanoic acid in anhydrous THF. Cool this solution to -78°C and add it dropwise to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride. Acidify the mixture with 1M HCl to a pH of approximately 2. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381):ethyl acetate (B1210297) gradient to yield pure trans-4-decenoic acid.

GC-MS Analysis of this compound in Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of fatty acids in complex biological matrices like plasma. Derivatization is necessary to increase the volatility of the carboxylic acid.

Materials:

-

Plasma sample

-

Internal standard (e.g., heptadecanoic acid)

-

Acetyl chloride

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Extraction and Derivatization (as Fatty Acid Methyl Esters - FAMEs): To 100 µL of plasma, add the internal standard. Add 2 mL of a freshly prepared solution of acetyl chloride in methanol (5% v/v). Cap the tube tightly and heat at 80°C for 1 hour. After cooling, add 1.5 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the FAMEs. Vortex thoroughly and centrifuge to separate the phases.

-

Sample Preparation for Injection: Carefully transfer the upper hexane layer to a clean GC vial. The sample is now ready for injection.

-

GC-MS Analysis:

-

Injector: 250°C, splitless mode.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-350.

-

-

Quantification: Identify the FAME of this compound and the internal standard by their retention times and mass spectra. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Biological Relevance and Signaling Pathways

The most significant biological context for this compound is its accumulation in individuals with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). MCADD is an autosomal recessive inherited disorder of fatty acid β-oxidation.[8][9] The enzyme Medium-Chain Acyl-CoA Dehydrogenase is responsible for the initial dehydrogenation step in the mitochondrial β-oxidation of fatty acids with chain lengths of 4 to 12 carbons.

In MCADD, the deficiency of this enzyme leads to the inability to properly metabolize medium-chain fatty acids.[8] This results in the accumulation of medium-chain acyl-CoA esters, including 4-decenoyl-CoA. These accumulated intermediates are then diverted into alternative metabolic pathways, leading to the formation and elevation of specific metabolites in blood and urine, including cis-4-decenoic acid.[10] The measurement of cis-4-decenoic acid is a key diagnostic marker for MCADD.[3][11]

Below is a diagram illustrating the fatty acid β-oxidation pathway and the metabolic block in MCADD.

Caption: Fatty acid β-oxidation pathway and the effect of MCAD deficiency.

Experimental Workflow Visualization

The analysis of this compound in a research or clinical setting follows a structured workflow, from sample acquisition to data interpretation. The following diagram illustrates a typical experimental workflow for the lipidomic analysis of fatty acids, including this compound, from biological samples.

Caption: A typical experimental workflow for fatty acid analysis.

Conclusion

This compound is a medium-chain fatty acid with distinct chemical properties and significant biological relevance, particularly as a biomarker for MCADD. This guide has provided a detailed overview of its characteristics, along with practical experimental protocols for its synthesis and analysis. The provided diagrams of the fatty acid β-oxidation pathway and a typical experimental workflow offer visual aids for understanding its metabolic context and analytical procedures. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related fatty acids.

References

- 1. CAS 26303-90-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 3. Diagnosis of medium chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. decanoic acid, 334-48-5 [thegoodscentscompany.com]

- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Decenoic acid - Wikipedia [en.wikipedia.org]

- 7. This compound, 26303-90-2 [thegoodscentscompany.com]

- 8. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) | Revvity [revvity.co.jp]

- 10. Beta-Oxidation Cycle Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 11. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-4-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-Decenoic acid, also known as cis-4-decenoic acid or obtusilic acid, is a medium-chain unsaturated fatty acid with the chemical formula C₁₀H₁₈O₂. While it is found in some natural sources like hop oil and beer, its primary significance in the scientific community lies in its role as a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, purification, and biological relevance, complete with detailed experimental protocols and pathway diagrams for researchers.

Core Molecular Information

(Z)-4-Decenoic acid is a carboxylic acid with a ten-carbon chain and a single cis-configured double bond between the fourth and fifth carbon atoms (C4 and C5).

Chemical Structure:

Caption: 2D structure of (Z)-4-Decenoic acid.

Physicochemical Properties

The quantitative physicochemical data for (Z)-4-Decenoic acid are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (4Z)-dec-4-enoic acid | [1] |

| Synonyms | cis-4-Decenoic acid, Obtusilic acid | [1][2] |

| CAS Number | 505-90-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₈O₂ | [2][3][4] |

| Molecular Weight | 170.25 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Odor | Fruity, fatty green | [2] |

| Melting Point | 4 - 5 °C | [1] |

| Boiling Point | 97-98 °C at 0.30 mm Hg | [6] |

| Density | ~0.920 - 0.937 g/cm³ at 20 °C | [5][6] |

| Refractive Index | ~1.436 - 1.450 at 20 °C | [2][5] |

| pKa | 4.62 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in alcohol and oil; Water solubility: 86.48 mg/L at 25 °C (estimated) | [6][7] |

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes with defined stereochemistry. For (Z)-alkenes like (Z)-4-Decenoic acid, a non-stabilized ylide is typically employed. This protocol outlines a plausible synthetic route.

Workflow for Synthesis and Purification

Caption: Proposed workflow for the synthesis of (Z)-4-Decenoic acid.

Methodology:

-

Preparation of Hexyltriphenylphosphonium Bromide:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (B44618) in a suitable anhydrous solvent like toluene.

-

Add 1-bromohexane (B126081) dropwise to the stirred solution.

-

Heat the mixture to reflux for 24-48 hours, during which the phosphonium salt will precipitate.

-

Cool the mixture, collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Generation of the Ylide:

-

Suspend the dried hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise until the characteristic orange-red color of the ylide persists.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 4-oxobutanoic acid in anhydrous THF.

-

Slowly add the solution of 4-oxobutanoic acid to the cold ylide solution.

-

Allow the reaction mixture to stir at low temperature for several hours, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the (Z)-4-Decenoic acid using silica (B1680970) gel column chromatography, typically with a hexane (B92381)/ethyl acetate gradient containing a small amount of acetic acid to ensure the carboxylic acid remains protonated.

-

Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield (Z)-4-Decenoic acid.

-

Protocol 2: Quantification in Biological Samples via GC-MS

The clinical relevance of (Z)-4-Decenoic acid is its use as a diagnostic marker. This protocol details its extraction and analysis from plasma, a common procedure for diagnosing MCAD deficiency.[4]

Methodology:

-

Sample Preparation and Internal Standard Spiking:

-

To a 200 µL plasma sample, add an appropriate deuterated internal standard (e.g., d₃-palmitic acid) to account for extraction efficiency and instrument variability.[8][9]

-

Add 1 volume of methanol (B129727) to precipitate proteins and release fatty acids.

-

Acidify the mixture to a final concentration of ~25 mM HCl to ensure the fatty acids are in their protonated form.[8][9]

-

-

Liquid-Liquid Extraction:

-

Add 1.5 mL of a non-polar solvent like iso-octane or hexane to the sample.[8][9]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at ~3000 x g for 5 minutes to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer containing the fatty acids to a clean glass tube.

-

Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

-

-

Derivatization:

-

Evaporate the solvent from the combined organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

To the dried residue, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile. This converts the carboxylic acid to a more volatile PFB ester, which is ideal for GC analysis.[7][8]

-

Incubate at room temperature for 20-30 minutes.

-

Dry the sample again under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in 50 µL of iso-octane.

-

Inject 1-2 µL onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar polyethylene (B3416737) glycol or a non-polar DB-5ms column).

-

Use a temperature program that effectively separates the fatty acid methyl esters. A typical program might start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5-10 minutes.

-

The mass spectrometer should be operated in negative chemical ionization (NCI) mode for high sensitivity of the PFB esters. Monitor for the characteristic ions of derivatized (Z)-4-Decenoic acid and the internal standard using Selected Ion Monitoring (SIM) for accurate quantification.

-

Biological Significance and Metabolic Pathway

Role in MCAD Deficiency

The primary clinical significance of (Z)-4-Decenoic acid is its accumulation in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[10] MCAD is a crucial enzyme in the mitochondrial β-oxidation of fatty acids with chain lengths of 6 to 12 carbons.

In a healthy individual, medium-chain fatty acids are broken down in the mitochondria to produce acetyl-CoA, which enters the Krebs cycle to generate energy (ATP).[11] When the MCAD enzyme is deficient due to a genetic mutation, this pathway is blocked. As a result, upstream metabolites, particularly medium-chain acyl-CoAs, accumulate. These are then diverted into alternative metabolic pathways, leading to the formation and elevation of specific byproducts in the blood and urine, including octanoic acid and, most characteristically, (Z)-4-Decenoic acid.[4][12] Therefore, elevated levels of (Z)-4-Decenoic acid serve as a highly specific and sensitive diagnostic marker for MCAD deficiency, often identified through newborn screening programs.[4][10]

Metabolic Pathway Diagram

Caption: Simplified metabolic fate of medium-chain fatty acids.

References

- 1. researchgate.net [researchgate.net]

- 2. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 3. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diagnosis of medium chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nacalai.com [nacalai.com]

- 6. 2.5. Mass Spectrometry Analysis of Free Fatty Acids [bio-protocol.org]

- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 11. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 4-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences of 4-decenoic acid, a medium-chain unsaturated fatty acid. The document details its presence in various biological systems, presents available quantitative data, outlines experimental methodologies for its detection, and proposes a potential biosynthetic pathway. This information is intended to serve as a valuable resource for professionals in research, and drug development.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, spanning the plant and animal kingdoms. Its presence is often isomer-specific, with both cis and trans configurations being reported. The primary natural sources identified to date are detailed below.

In Plants

Scientific literature indicates the presence of this compound in certain plant species, although it is not a commonly reported fatty acid.

-

Lindera umbellata: this compound has been reported in Lindera umbellata.[2][3] A study analyzing the fatty acids of Lindera umbellata seed oils indicated the presence of decenoic acid, though the specific isomer was not mentioned.

In Food Products

The occurrence of this compound has been noted in specific food items, particularly as a result of processing.

-

Hops and Beer: Unspecified isomers of this compound are reported to occur in hops and beer, where they contribute to the fruity aroma.[4] It is listed as a flavoring agent with no safety concern by the FAO/WHO Joint Expert Committee on Food Additives (JECFA).

-

Heated Butter: (E)-4-Decenoic acid has been detected as a minor component in heated butter. Its formation is suggested to occur from the thermal degradation of δ-decalactone.

In Humans (Metabolic Aberration)

-

cis-4-Decenoic Acid in MCADD: Increased levels of cis-4-decenoic acid are found in the plasma, liver, skeletal muscle, and heart of individuals with medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[5] In this metabolic disorder, cis-4-decenoic acid is an intermediary metabolite of linoleic acid.[6][7]

Quantitative Data on this compound

Quantitative data for this compound in natural sources is sparse. The following table summarizes the available information.

| Natural Source | Isomer | Concentration/Abundance | Reference(s) |

| Heated Butter | (E)-4-Decenoic acid | Minor component (specific concentration not provided) | |

| Hops and Beer | Unspecified | Present as a flavoring agent (concentration not specified) | [4] |

| Plumeria obtusa | (E)-4-Decenoic acid | Reported as present (no quantitative data) | [1] |

| Lindera umbellata | This compound | Reported as present (no quantitative data) | [2][3] |

| Human Plasma (MCADD) | cis-4-Decenoic acid | Increased concentrations observed | [6][7] |

Biosynthesis of this compound in Plants (Hypothetical Pathway)

While a specific biosynthetic pathway for this compound in the identified plant sources has not been elucidated, a hypothetical pathway can be proposed based on the general mechanism of unsaturated fatty acid biosynthesis in plants. The process originates in the plastids with de novo fatty acid synthesis.

This proposed pathway begins with the de novo synthesis of a 10-carbon saturated fatty acid (decanoic acid) attached to an acyl carrier protein (ACP) by the fatty acid synthase (FAS) complex from acetyl-CoA and malonyl-CoA precursors. The resulting decanoyl-ACP is then acted upon by a hypothetical Δ4-desaturase enzyme, which introduces a double bond at the fourth carbon position. Finally, a thioesterase cleaves the fatty acid from the ACP to yield free this compound.

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve extraction followed by chromatographic analysis.

General Workflow for Extraction and Analysis

Detailed Methodology for GC-MS Analysis

Objective: To separate, identify, and quantify this compound in a prepared sample extract.

Methodology:

-

Sample Preparation and Extraction:

-

For plant material, samples are typically dried and ground.

-

Lipids are extracted using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) or hexane.

-

For liquid samples like beer, a liquid-liquid extraction may be employed.

-

-

Derivatization:

-

To increase volatility for GC analysis, carboxylic acids are often converted to their methyl esters (Fatty Acid Methyl Esters - FAMEs).

-

A common method is transesterification using methanolic HCl or BF3-methanol.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The derivatized sample is injected into the GC.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a polar column like a wax-type or a non-polar column like a DB-5ms). The column separates the FAMEs based on their boiling points and polarity.

-

Detection (MS): As the compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

-

Identification and Quantification:

-

Identification: The mass spectrum of the peak corresponding to this compound methyl ester is compared with reference spectra in a mass spectral library (e.g., NIST). The retention time is also compared with that of a pure standard.

-

Quantification: An internal standard (a known amount of a non-naturally occurring fatty acid) is added to the sample before extraction. The peak area of the this compound methyl ester is compared to the peak area of the internal standard to determine its concentration.

-

Conclusion

This compound is a relatively rare unsaturated fatty acid found in a few specific natural sources, including certain plants and as a product of heating in some dairy products. While its presence is documented, there is a significant lack of quantitative data across these sources. The provided hypothetical biosynthetic pathway and detailed experimental protocols offer a foundation for further research into this compound. For drug development professionals, the unique structure of this compound and its presence in biological systems may warrant further investigation into its potential physiological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NP-MRD: Showing NP-Card for this compound (NP0086507) [np-mrd.org]

- 4. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 5. csun.edu [csun.edu]

- 6. Quantitative analysis of a large spectrum of hop phenolic compounds by LC-MS/MS | BrewingScience [brewingscience.de]

- 7. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-Decenoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decenoic acid, a medium-chain monounsaturated fatty acid, exists as two geometric isomers: cis-4-decenoic acid and trans-4-decenoic acid. While not as extensively studied as other fatty acids, emerging research has highlighted its involvement in metabolic disorders and hinted at other potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its isomers. It is designed to be a valuable resource for researchers in academia and industry, offering insights into its metabolic significance, potential therapeutic applications, and the experimental methodologies used to study its effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Isomers | cis-4-Decenoic acid, trans-4-Decenoic acid |

| Appearance | Colorless liquid |

| Solubility | Soluble in alcohol, insoluble in water |

Biological Activity and Significance

The biological activities of this compound are primarily understood through the study of its cis isomer in the context of a specific metabolic disorder.

cis-4-Decenoic Acid and Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

The most significant known biological role of cis-4-decenoic acid is its accumulation in individuals with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1][2] MCADD is an autosomal recessive inherited disorder of fatty acid β-oxidation.[3] The deficiency of the MCAD enzyme leads to an inability to properly metabolize medium-chain fatty acids, resulting in the accumulation of specific metabolites, including cis-4-decenoic acid, in plasma and urine.[1][2]

The accumulation of cis-4-decenoic acid is considered pathognomonic for MCADD and is a key biomarker for the diagnosis of this condition.[1] Animal models of MCADD also exhibit an organic acid profile similar to that of human patients.[4]

Pathophysiological Role in MCADD-Associated Encephalopathy

Research suggests that the accumulation of cis-4-decenoic acid contributes to the neuropathology observed in MCADD, particularly during episodes of metabolic crisis. Studies on rat cerebral cortex have shown that cis-4-decenoic acid can induce oxidative stress.[5] This is a critical finding as oxidative damage is implicated in the pathophysiology of the encephalopathy associated with MCADD.[5] The proposed mechanism involves the generation of reactive oxygen species, leading to lipid peroxidation and oxidative damage to proteins.[5]

Potential Antimicrobial and Biofilm-Modulating Activities

While direct evidence for the antimicrobial and biofilm-modulating activities of this compound is limited, extensive research on its isomer, cis-2-decenoic acid, provides a strong rationale for investigating these properties. Cis-2-decenoic acid is a well-characterized bacterial signaling molecule that induces biofilm dispersal and inhibits biofilm formation in a broad range of bacteria and even in the yeast Candida albicans.[6][7] It has been shown to be effective at nanomolar to micromolar concentrations.[8]

Given the structural similarity, it is plausible that cis-4-decenoic acid and trans-4-decenoic acid may also possess antimicrobial or biofilm-modulating properties. However, dedicated studies are required to determine their efficacy and mechanisms of action.

Table 1: Quantitative Data on the Biofilm-Modulating and Growth-Inhibiting Activities of cis-2-Decenoic Acid (for comparative purposes)

| Organism | Activity | Effective Concentration | Reference(s) |

| Pseudomonas aeruginosa | Biofilm Dispersal | 100 nM | [9] |

| Escherichia coli | Biofilm Dispersal | 310 nM | [10] |

| Staphylococcus aureus | Biofilm Inhibition | 125 µg/mL (734 µM) | [7] |

| Staphylococcus aureus | Growth Inhibition | ≥ 500 µg/mL (2.94 mM) | [7] |

Note: This data is for cis-2-decenoic acid and is provided as a reference. The activity of this compound isomers may differ significantly.

Modulation of Cellular Signaling Pathways

The direct impact of this compound on specific signaling pathways is an area requiring further investigation. However, based on studies of other medium-chain fatty acids, some potential targets can be hypothesized.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[11] Decanoic acid (the saturated C10 fatty acid) has been identified as a direct ligand and modulator of PPARγ.[12] Given that fatty acids can act as ligands for PPARs, it is plausible that cis- and trans-4-decenoic acid could also interact with and modulate the activity of PPAR isoforms.[13][14] Such interactions could have significant implications for metabolic regulation.

dot

Caption: Hypothetical signaling pathway for PPAR activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Quantification of this compound in Plasma by GC-MS

This protocol is essential for studying the accumulation of cis-4-decenoic acid in MCADD and for pharmacokinetic studies.

1. Sample Preparation (Extraction and Derivatization)

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound or a non-endogenous odd-chain fatty acid).

-

Precipitate proteins and extract lipids using a cold (-20°C) 2:1 (v/v) mixture of chloroform:methanol.[15]

-

Vortex and centrifuge to separate the layers.

-

Transfer the lower organic layer to a clean tube and dry under a stream of nitrogen.

-

To the dried extract, add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.[16]

-

Cap the tube tightly and heat at 60°C for 30 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).[16]

-

After cooling, add hexane (B92381) and a saturated sodium chloride solution, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[16]

2. GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[15]

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 60°C, ramped to 325°C.[17]

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the this compound methyl ester and the internal standard.

dot

Caption: Experimental workflow for GC-MS quantification of this compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay can be used to screen for the potential of this compound isomers to inhibit biofilm formation.

1. Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and prepare serial dilutions in bacterial growth medium.

-

Grow a liquid culture of the test bacterium overnight. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.

2. Assay Procedure

-

In a 96-well microtiter plate, add 100 µL of the bacterial inoculum to each well.

-

Add 100 µL of the this compound dilutions to the wells. Include positive (no compound) and negative (medium only) controls.

-

Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.[10]

3. Quantification

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm with 150 µL of 0.1% crystal violet solution for 15 minutes.[18]

-

Wash the wells with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 200 µL of 30% acetic acid or ethanol.[10][18]

-

Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

dot

Caption: Workflow for the crystal violet biofilm inhibition assay.

Conclusion and Future Directions

The biological activity of this compound is a field with considerable potential for further research. Its established role as a biomarker in MCADD and its likely involvement in the associated neuropathology underscore its metabolic importance. The well-documented activities of its isomer, cis-2-decenoic acid, as a bacterial signaling molecule suggest that this compound may also possess valuable antimicrobial and biofilm-modulating properties.

Future research should focus on:

-

Quantitative analysis of the antimicrobial and biofilm-inhibiting effects of cis- and trans-4-decenoic acid against a panel of clinically relevant microbes.

-

Elucidation of the specific signaling pathways modulated by this compound isomers, including their potential interactions with PPARs and other nuclear receptors.

-

In-depth investigation into the mechanisms by which cis-4-decenoic acid induces oxidative stress in the context of MCADD.

A deeper understanding of the biological activities of this compound will not only provide valuable insights into metabolic diseases but may also open up new avenues for the development of novel therapeutic agents.

References

- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative stress induction by cis-4-decenoic acid: relevance for MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid | Semantic Scholar [semanticscholar.org]

- 7. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portal.fis.tum.de [portal.fis.tum.de]

- 14. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ableweb.org [ableweb.org]

An In-depth Technical Guide to 4-Decenoic Acid (CAS 26303-90-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decenoic acid, with the CAS number 26303-90-2, is a monounsaturated medium-chain fatty acid. Its chemical structure, featuring a ten-carbon chain with a double bond at the fourth carbon, imparts unique physicochemical properties and biological activities.[1] This guide provides a comprehensive overview of this compound, including its physical and chemical properties, synthesis methodologies, spectral analysis, and known biological activities, with a focus on its potential applications in research and drug development.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid with a fruity odor.[1][2] It is soluble in alcohol and oils but has limited solubility in water.[2][3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 26303-90-2 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Odor | Fruity | [2][5] |

| Density | ~0.920 g/cm³ at 20°C | [1][5] |

| Boiling Point | 97.00 to 98.00 °C at 0.30 mmHg | [3][5] |

| Refractive Index | ~1.450 at 20°C | [1] |

| Flash Point | 171.67 °C (341.00 °F) | [3] |

| Water Solubility | 86.48 mg/L at 25 °C (estimated) | [3] |

| LogP (o/w) | 3.640 (estimated) | [3] |

Synthesis of this compound

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. For the synthesis of this compound, a suitable starting materials would be a C6 aldehyde and a phosphonium ylide containing a protected carboxylic acid moiety.

Proposed Synthesis via Grignard Reaction

Another versatile method is the Grignard reaction, which involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid.[6][7] For this compound, a Grignard reagent derived from a 9-carbon haloalkene could be used.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected spectral data.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the terminal methyl protons, methylene (B1212753) protons along the aliphatic chain, protons adjacent to the double bond, and the acidic proton of the carboxyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (170.25 g/mol ) and characteristic fragmentation patterns of a carboxylic acid, including the loss of the carboxyl group.[8] |

| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and C=C and =C-H stretching vibrations.[9] |

Biological Activity and Potential Applications

As a medium-chain unsaturated fatty acid, this compound is implicated in various biological processes and has potential applications in pharmaceuticals and biotechnology.

Antimicrobial and Biofilm Inhibition Activity

Unsaturated fatty acids, including various decenoic acid isomers, have demonstrated significant antimicrobial and antibiofilm activities, particularly against Gram-positive bacteria such as Staphylococcus aureus.[5][6] The proposed mechanism of action involves the reduction of extracellular polymeric substances (EPS), which are crucial for biofilm integrity.[6] Furthermore, some fatty acids have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria.[10][11]

Modulation of Signaling Pathways

Medium-chain fatty acids have been shown to influence key cellular signaling pathways. Decanoic acid, a related saturated fatty acid, has been reported to inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1] This suggests that this compound may also have roles in modulating cellular signaling, which could be relevant for drug development in areas such as oncology and metabolic diseases.

Experimental Protocols

This section provides generalized experimental protocols for key assays relevant to the study of this compound.

General Workflow for Biological Assays

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is commonly used to quantify biofilm formation.

-

Preparation of Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

-

Assay Setup: In a 96-well microtiter plate, add fresh growth medium to each well.

-

Treatment: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO, with a solvent control) to the wells.

-

Inoculation: Inoculate each well with the bacterial culture to a standardized optical density.

-

Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Carefully remove the planktonic cells and wash the wells with a buffer (e.g., PBS) to remove non-adherent cells.

-

Staining: Add a crystal violet solution to each well and incubate to stain the biofilm.

-

Destaining: Wash away the excess stain and then solubilize the bound stain with a suitable solvent (e.g., ethanol (B145695) or acetic acid).

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[12][13]

Quorum Sensing Inhibition Assay

This assay can be performed using a reporter strain that produces a detectable signal (e.g., violacein (B1683560) in Chromobacterium violaceum) under the control of a quorum sensing system.

-

Preparation of Reporter Strain: Grow the reporter strain in a suitable medium.

-

Assay Setup: Prepare agar (B569324) plates or a liquid culture medium.

-

Treatment: Incorporate different concentrations of this compound into the medium.

-

Inoculation: Inoculate the plates or liquid culture with the reporter strain.

-

Incubation: Incubate under conditions that promote growth and quorum sensing-mediated signal production.

-

Quantification: Visually or spectrophotometrically quantify the inhibition of the signal (e.g., reduction in the purple violacein pigment) compared to a control without the fatty acid.[10]

Conclusion

This compound (CAS 26303-90-2) is a versatile medium-chain fatty acid with interesting biological activities and potential for various applications in research and development. Its antimicrobial and biofilm-inhibiting properties, coupled with its potential to modulate key cellular signaling pathways, make it a compound of interest for further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and biological relevance, offering a valuable resource for scientists and researchers in the field. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

References

- 1. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 3. transformationtutoring.com [transformationtutoring.com]

- 4. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. static.igem.org [static.igem.org]

The Metabolism of cis-4-Decenoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the metabolism of cis-4-decenoic acid, a medium-chain fatty acid that plays a significant role in the pathophysiology of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This document is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and its associated disorders. We delve into the metabolic pathway of cis-4-decenoic acid, the key enzymes involved, its impact on mitochondrial function, and detailed experimental protocols for its study. All quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Cis-4-decenoic acid is a monounsaturated medium-chain fatty acid that serves as an intermediate in the metabolism of linoleic acid.[1][2] Under normal physiological conditions, it is efficiently metabolized through the mitochondrial beta-oxidation pathway. However, in individuals with inherited metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, this fatty acid accumulates in plasma and tissues, leading to significant cellular toxicity.[1][2][3] Understanding the intricacies of cis-4-decenoic acid metabolism is therefore crucial for developing therapeutic strategies for MCAD deficiency and related conditions.

The Metabolic Pathway of cis-4-Decenoic Acid

The primary route for the degradation of cis-4-decenoic acid is mitochondrial beta-oxidation. Due to the presence of a cis double bond at an even-numbered carbon (carbon 4), its complete oxidation requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes.

The metabolic journey of cis-4-decenoic acid begins with its activation to cis-4-decenoyl-CoA in the cytoplasm, a reaction catalyzed by acyl-CoA synthetases. The activated fatty acid is then transported into the mitochondrial matrix.

Once inside the mitochondria, cis-4-decenoyl-CoA undergoes one cycle of conventional beta-oxidation. This cycle involves four key enzymatic steps:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons. Medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme acting on medium-chain acyl-CoAs.[4][5]

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

After one round of beta-oxidation, cis-4-decenoyl-CoA is converted to cis-2-octenoyl-CoA. The cis configuration of the double bond at the second carbon prevents further processing by the standard beta-oxidation machinery, which requires a trans-Δ² double bond. At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) isomerizes the cis-Δ³ double bond to a trans-Δ² double bond, yielding trans-2-octenoyl-CoA.[6][7][8][9] This intermediate can then re-enter and complete the beta-oxidation spiral.

An alternative pathway for the metabolism of cis-4-decenoyl-CoA involves its initial dehydrogenation to yield 2-trans,4-cis-decadienoyl-CoA.[10] This intermediate is then a substrate for 2,4-dienoyl-CoA reductase (EC 1.3.1.34), which reduces the dienoyl-CoA to trans-3-enoyl-CoA using NADPH as a cofactor.[11][12][13][14][15] Subsequently, Δ³,Δ²-enoyl-CoA isomerase converts trans-3-enoyl-CoA to trans-2-enoyl-CoA, which can then be processed by the core beta-oxidation enzymes.[6][7][8][9]

Quantitative Data on cis-4-Decenoic Acid Metabolism

Quantitative analysis of cis-4-decenoic acid and its metabolites is critical for diagnosing MCAD deficiency and for research into its pathophysiology.

Table 1: Plasma Concentrations of cis-4-Decenoic Acid

| Condition | Plasma Concentration (µmol/L) | Reference(s) |

| Normal Individuals | < 0.1 | [2] |

| MCAD Deficiency (Symptomatic) | 3.5 - 71 | [16] |

| MCAD Deficiency (Asymptomatic) | Elevated above control | [17] |

Note: Concentrations can vary depending on the analytical method and the metabolic state of the individual.

Table 2: Enzyme Kinetic Parameters

While specific kinetic data for the interaction of cis-4-decenoyl-CoA with the auxiliary enzymes is limited in the published literature, data for structurally similar substrates provide valuable insights.

| Enzyme | Substrate | Km | Vmax | Reference(s) |

| Medium-Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA | ~2.5 µM | Not specified | [18] |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Not specified | Not specified | [11][13] |

| Δ³,Δ²-Enoyl-CoA Isomerase | 3-cis-Dodecenoyl-CoA | Not specified | Not specified | [19] |

Note: The absence of specific kinetic data for cis-4-decenoyl-CoA highlights a key area for future research.

Impact on Mitochondrial Function and Cellular Health

The accumulation of cis-4-decenoic acid, as seen in MCAD deficiency, has profound and detrimental effects on mitochondrial function.

Uncoupling of Oxidative Phosphorylation

Cis-4-decenoic acid acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[20][21] This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively wasting metabolic energy.[20][21]

Inhibition of the Electron Transport Chain

In addition to its uncoupling effects, cis-4-decenoic acid can directly inhibit components of the electron transport chain, further impairing mitochondrial respiration and ATP synthesis.[20]

Induction of Oxidative Stress

The disruption of the electron transport chain by cis-4-decenoic acid can lead to an increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[11] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolism and effects of cis-4-decenoic acid.

Quantification of cis-4-Decenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of cis-4-decenoic acid in biological samples such as plasma or cell lysates.

Materials:

-

Internal standard (e.g., deuterated cis-4-decenoic acid)

-

Organic solvents (e.g., hexane, ethyl acetate)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or cell lysate, add a known amount of the internal standard.

-

Acidify the sample with HCl.

-

Extract the fatty acids with an organic solvent (e.g., 2 x 1 mL of hexane:ethyl acetate, 1:1 v/v).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add 50 µL of the derivatization agent to the dried extract.

-

Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of medium-chain fatty acids. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the characteristic ions of cis-4-decenoic acid-TMS and the internal standard.

-

-

Quantification:

Cell-Based Assay for cis-4-Decenoic Acid Metabolism

This assay allows for the investigation of cis-4-decenoic acid metabolism and its effects on cellular function in a controlled in vitro setting.

Materials:

-

Cultured cells (e.g., hepatocytes, fibroblasts)

-

Cell culture medium

-

cis-4-Decenoic acid

-

Reagents for assessing cell viability (e.g., MTT, LDH assay)

-

Reagents for measuring ATP levels

-

Reagents for measuring ROS production (e.g., DCFDA, MitoSOX)

-

Reagents for measuring mitochondrial membrane potential (e.g., JC-1, TMRE)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of cis-4-decenoic acid for a defined period (e.g., 24 hours). Include appropriate vehicle controls.

-

-

Assessment of Cellular Effects:

-

Cell Viability: Perform an MTT or LDH assay according to the manufacturer's instructions to assess the cytotoxicity of cis-4-decenoic acid.

-

ATP Levels: Lyse the cells and measure intracellular ATP levels using a commercially available ATP assay kit.

-

ROS Production: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., 5 µM DCFDA for 30 minutes) and measure the fluorescence intensity using a plate reader or fluorescence microscope.[1][22]

-

Mitochondrial Membrane Potential: Incubate the cells with a potentiometric dye (e.g., 2 µM JC-1 for 30 minutes) and measure the ratio of red to green fluorescence to determine changes in mitochondrial membrane potential.[1][22]

-

-

Analysis of Metabolites:

-

Collect the cell culture medium and cell lysates for the analysis of cis-4-decenoic acid and its metabolites using GC-MS as described in Protocol 5.1.

-

Implications for Drug Development

The accumulation of cis-4-decenoic acid and its subsequent mitochondrial toxicity in MCAD deficiency present clear targets for therapeutic intervention. Drug development efforts could focus on:

-

Enhancing the activity of auxiliary beta-oxidation enzymes: Small molecules that can boost the function of 2,4-dienoyl-CoA reductase or Δ³,Δ²-enoyl-CoA isomerase could help clear the metabolic bottleneck.

-

Mitochondrial-targeted antioxidants: Compounds that can specifically quench ROS within the mitochondria could mitigate the oxidative damage caused by cis-4-decenoic acid accumulation.

-

Inhibitors of fatty acid uptake: Limiting the entry of fatty acids into the mitochondria during periods of metabolic stress could reduce the production of toxic intermediates.

Conclusion

The metabolism of cis-4-decenoic acid is a critical area of study, particularly in the context of MCAD deficiency. Its incomplete oxidation leads to significant mitochondrial dysfunction, characterized by uncoupling of oxidative phosphorylation and increased oxidative stress. This technical guide provides a foundational understanding of the metabolic pathways, quantitative data, and experimental protocols necessary for researchers to further investigate this important molecule. Future research focused on elucidating the specific kinetics of the enzymes involved and developing targeted therapeutic strategies holds great promise for patients with MCAD deficiency and other related fatty acid oxidation disorders.

References

- 1. Measurement of cellular ROS and mitochondria membrane potential (MMP) [bio-protocol.org]

- 2. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | dehydrogenation of 4-cis-decenoyl-CoA to form 2-trans-4-cis-decadienoyl-CoA [reactome.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Human Metabolome Database: Showing metabocard for 4-cis-Decenoyl-CoA (HMDB0002145) [hmdb.ca]

- 13. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 16. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 20. cis-4-Decenoic and decanoic acids impair mitochondrial energy, redox and Ca(2+) homeostasis and induce mitochondrial permeability transition pore opening in rat brain and liver: Possible implications for the pathogenesis of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. informnetwork.org [informnetwork.org]

- 22. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Decenoic Acid

This guide provides a comprehensive technical overview of this compound, a medium-chain unsaturated fatty acid. It covers its chemical and physical properties, synthesis, analytical methods, and known biological activities, with a focus on data and protocols relevant to research and development.

Core Properties and Isomers

This compound is a monounsaturated fatty acid with the molecular formula C₁₀H₁₈O₂.[1] Its properties can vary depending on the specific isomer. The double bond at the fourth carbon position enhances its reactivity and functionality compared to its saturated counterpart, decanoic acid.[1] It belongs to the class of organic compounds known as medium-chain fatty acids, which have an aliphatic tail containing between 4 and 12 carbon atoms.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common isomers. Note that the generic CAS number 26303-90-2 does not specify the stereoisomer.[1][4]

| Property | This compound (Isomer Unspecified) | cis-4-Decenoic Acid ((4Z)-dec-4-enoic acid) | trans-4-Decenoic Acid ((4E)-dec-4-enoic acid) | Reference |

| CAS Number | 26303-90-2 | 505-90-8 | 57602-94-5 | [1][5] |

| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ | [1][6] |

| Molecular Weight | 170.25 g/mol | 170.25 g/mol | 170.25 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | Liquid | - | [1][7] |

| Density | ~0.920 g/cm³ at 20°C | - | - | [1][5] |

| Boiling Point | 97-98°C at 0.30 mmHg | - | - | [4][5] |

| Refractive Index | ~1.15 at 20°C | - | ~1.437 at 20°C (for ethyl ester) | [5] |

| Purity (Typical) | ≥ 98% | >97% | - | [1][7] |

| Solubility | Soluble in alcohol | - | - | [4] |

| Odor Profile | Fruity | Fatty, green | Green, fruity (for ethyl ester) | [5] |

Synthesis and Experimental Protocols

Detailed methodologies are critical for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis and analysis of this compound.

Synthesis of trans-4-Decenoic Acid

A documented method for synthesizing trans-4-decenoic acid involves the reaction of 1-octene (B94956) with manganese(III) acetate (B1210297).[2][5] A similar protocol describes a copper(II)-catalyzed formation in acetic anhydride (B1165640)/acetic acid mixtures.[2]

Protocol: Copper(II)-Catalyzed Formation[2]

-

Reaction Setup: Combine 1-octene and manganese(III) acetate in a mixture of acetic anhydride and acetic acid.

-

Catalysis: Introduce a catalytic amount of a Copper(II) salt (e.g., Cu(OAc)₂).

-

Reaction Conditions: Heat the mixture under reflux for a specified period to facilitate the oxidative addition and subsequent elimination reactions.

-

Workup: After cooling, quench the reaction with water and extract the product into an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic extract with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the trans-4-decenoic acid.

Analytical Quantification Protocols

Accurate quantification is essential for studying the biological roles of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common, robust techniques for this purpose.[8]

Protocol: HPLC Quantification of Decenoic Acids[8]

-

Sample Preparation:

-

For biological samples (e.g., plasma, cell culture media), precipitate proteins by adding three volumes of cold acetonitrile (B52724).

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing the fatty acids.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection.

-

-

Instrumental Parameters:

-

HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure protonation of the carboxylic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detector: UV detector set at 210 nm, which is suitable for detecting the carboxyl group.

-

-

Quantification: Generate a standard curve using known concentrations of a this compound standard. Determine the concentration in unknown samples by comparing their peak areas to the standard curve.

Biological Activity and Mechanisms

While research specifically on this compound is somewhat limited, the broader class of decenoic acids and medium-chain fatty acids (MCFAs) exhibits significant biological activities.[3][9]

Known Biological Roles and Activities

-

Metabolic Intermediate: cis-4-Decenoic acid is a metabolite found in human plasma and has been identified in increased amounts in tissues of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2][10]

-

Antimicrobial and Anti-Biofilm Activity: Various decenoic acid isomers are known for their antimicrobial properties.[9][11] For instance, cis-2-decenoic acid can inhibit the formation of bacterial biofilms and disperse pre-existing ones, which is a critical area of research for combating chronic infections and antibiotic resistance.[12][13][14] The primary antimicrobial mechanism for MCFAs is believed to be the disruption of the cell membrane.[9]

-

Flavoring Agent: this compound is used as a flavoring agent in the food industry, described as having a "fruity" odor.[5] It is found naturally in hops and beer.[5]

Potential Signaling Pathways

Direct signaling pathways for this compound are not well-elucidated. However, studies on the closely related decanoic acid show it can influence key cellular signaling pathways involved in metabolism and cell growth.[13] These pathways represent promising areas of investigation for this compound.

-

mTORC1 Pathway: Decanoic acid has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism.[13][15]

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and glucose metabolism. A related fatty acid, 10-hydroxy-2-decenoic acid (a major component of royal jelly), activates this pathway.[13][15]

Visualizations: Workflows and Pathways

To aid in conceptualizing the experimental and biological frameworks, the following diagrams are provided in the DOT language for Graphviz.

Classification of this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]

- 3. Showing Compound cis-4-Decenoic acid (FDB023568) - FooDB [foodb.ca]

- 4. This compound, 26303-90-2 [thegoodscentscompany.com]

- 5. Decenoic acid - Wikipedia [en.wikipedia.org]

- 6. This compound, (4E)- | C10H18O2 | CID 5282726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4(Z)-Decenoic acid - CD Biosynsis [biosynsis.com]

- 8. benchchem.com [benchchem.com]

- 9. 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. benchchem.com [benchchem.com]

- 14. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to cis-4-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Decenoic acid, also known as obtusilic acid, is a medium-chain monounsaturated fatty acid that has garnered significant interest in the scientific community.[1] Its discovery and subsequent investigation have primarily been linked to its role as a key biomarker in the diagnosis of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a genetic disorder of fatty acid metabolism.[1][2] This technical guide provides a comprehensive overview of the core knowledge surrounding cis-4-Decenoic acid, including its physicochemical properties, established analytical methodologies, and a detailed exploration of its metabolic significance. While direct signaling pathways for cis-4-Decenoic acid remain an area of active investigation, this guide will also explore the well-characterized signaling roles of a closely related isomer, cis-2-decenoic acid, to provide a framework for future research.

Data Presentation

Physicochemical Properties

The fundamental properties of cis-4-Decenoic acid are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Physical State | Liquid (at room temperature) | |

| Water Solubility | Practically insoluble | [1] |

| Synonyms | Obtusilic acid, (Z)-4-Decenoic acid | [1] |

Plasma Concentrations in Health and Disease

The quantification of cis-4-Decenoic acid in plasma is a critical diagnostic tool for MCADD. The following table presents a comparative summary of its plasma concentrations in different populations.

| Population | Plasma Concentration (μmol/L) | Source |

| Healthy Individuals (Control) | Not consistently detected | [2] |

| MCADD Patients | Significantly elevated | [2] |

| Victims of Sudden Infant Death Syndrome (Postmortem) | Not detected | [2] |

Experimental Protocols

Quantification of cis-4-Decenoic Acid in Biological Samples

The accurate measurement of cis-4-Decenoic acid in plasma and other biological matrices is crucial for both clinical diagnostics and research. The most established method is gas chromatography-mass spectrometry (GC-MS).

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of cis-4-Decenoic acid).

-

Acidify the sample with 0.5 M HCl to protonate the fatty acids.

-

Extract the fatty acids with an organic solvent such as ethyl acetate (B1210297) or hexane (B92381) (2 x 1 mL).

-